Cas no 860784-71-0 (3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one)

3-{1-[(3-Chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one is a structurally complex heterocyclic compound featuring a benzodiazole core fused with a dihydropyridinone moiety. Its unique architecture, incorporating a 3-chlorobenzyl substituent and dimethyl groups, confers potential utility in medicinal chemistry and pharmacological research. The compound's rigid scaffold and electron-rich systems may enhance binding affinity in target interactions, making it a candidate for exploratory studies in enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship investigations. The presence of both aromatic and heterocyclic components suggests possible applications in the development of bioactive molecules, particularly in areas requiring selective molecular recognition.
3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one structure
860784-71-0 structure
Product Name:3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one
CAS No:860784-71-0
MF:C21H18ClN3O
MW:363.840123653412
CID:5745836
PubChem ID:2768965
Update Time:2025-06-03

3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-[1-[(3-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
    • AKOS005080291
    • 860784-71-0
    • 12J-346S
    • 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
    • 3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one
    • 2(1H)-Pyridinone, 3-[1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-benzimidazol-2-yl]-
    • Inchi: 1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
    • InChI Key: ZIQCBDSGXQHIRO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CN1C(C2=CC=CNC2=O)=NC2C=C(C)C(C)=CC1=2

Computed Properties

  • Exact Mass: 363.1138399g/mol
  • Monoisotopic Mass: 363.1138399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: 10.93±0.10(Predicted)

3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one Pricemore >>

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Additional information on 3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one

Recent Advances in the Study of 3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one (CAS: 860784-71-0)

The compound 3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one (CAS: 860784-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzodiazole-derived small molecule has shown promising activity in various biological assays, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory pathways. In vitro studies demonstrated that 860784-71-0 exhibits nanomolar affinity for certain kinase targets, with a notable selectivity profile that reduces the likelihood of off-target effects. Structural-activity relationship (SAR) studies have further optimized the compound's scaffold, leading to derivatives with improved potency and metabolic stability. These advancements highlight the potential of 860784-71-0 as a candidate for treating inflammatory and autoimmune disorders.

Another area of interest is the compound's role in cancer research. Preliminary data suggest that 860784-71-0 may interfere with signaling pathways critical for tumor growth and metastasis. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. Researchers are now exploring its synergistic effects with existing chemotherapeutic agents, aiming to enhance therapeutic efficacy while minimizing adverse effects. These findings underscore the versatility of 860784-71-0 as a multifunctional pharmacophore.

In addition to its biological activity, recent efforts have been directed toward improving the synthetic accessibility of 860784-71-0. Novel synthetic routes have been developed to streamline its production, reducing costs and enabling larger-scale studies. These methodologies have also facilitated the generation of analogs for further SAR exploration. Computational modeling and molecular docking studies have provided insights into the compound's binding modes, aiding in the rational design of next-generation derivatives.

Despite these promising developments, challenges remain in translating 860784-71-0 into clinical applications. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through rigorous preclinical testing. However, the growing body of research supports its potential as a valuable tool for both therapeutic development and mechanistic studies. Future directions may include in vivo validation of its efficacy and safety, as well as exploration of its applications in other disease contexts.

In conclusion, 3-{1-[(3-chlorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one (CAS: 860784-71-0) represents a compelling case study in modern drug discovery. Its multifaceted biological activities, coupled with advances in synthetic and computational chemistry, position it as a promising candidate for further investigation. Continued research will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.

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